N-(2-Hydroxyethyl)propionamide

Description

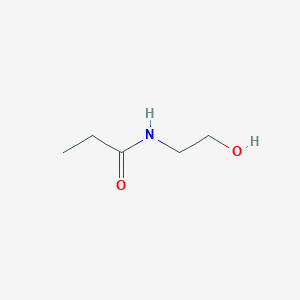

N-(2-Hydroxyethyl)propionamide, also known as N-propionylethanolamine, is an organic compound characterized by an amide functional group and a primary alcohol. tcichemicals.comnih.gov Its unique molecular structure, combining the reactivity of both amides and alcohols, makes it a valuable intermediate and building block in various chemical syntheses. The compound is a colorless to light yellow, clear liquid at room temperature. tcichemicals.com

Table 1: General Properties of this compound

| Property | Value |

| IUPAC Name | N-(2-hydroxyethyl)propanamide |

| CAS Number | 18266-55-2 |

| Molecular Formula | C5H11NO2 |

| Molecular Weight | 117.15 g/mol |

| Physical State | Liquid |

| Boiling Point | 203 °C at 10 mmHg |

| Flash Point | 145 °C |

Source: PubChem, TCI AMERICA tcichemicals.comnih.gov

Amides are a cornerstone of organic chemistry, and this compound holds a specific niche within this class. The presence of a hydroxyl group introduces a key functionality not present in simpler amides. This dual functionality allows for a wider range of chemical transformations. For instance, the amide group can undergo hydrolysis, while the hydroxyl group can be esterified or oxidized, leading to a diverse array of derivatives.

The synthesis of this compound is typically achieved through the reaction of propionic acid with 2-aminoethanol (ethanolamine). This straightforward synthesis makes it an accessible starting material for further chemical exploration.

Initial research involving this compound often focused on its role as a precursor. However, recent studies have expanded to explore the synthesis and application of its derivatives in various fields, most notably in polymer chemistry and materials science.

A significant area of research involves the use of this compound in the synthesis of specialized polymers. One of its key derivatives, 2,2'-azobis[2-methyl-N-(2-hydroxyethyl)propionamide] (commercially known as VA-086), is a water-soluble azo initiator. fujifilm.com Azo initiators are compounds that decompose upon heating to generate free radicals, which in turn initiate polymerization. fujifilm.com The water-solubility of VA-086 makes it particularly useful for polymerization in aqueous systems, which is an environmentally friendlier approach compared to solvent-based systems.

Table 2: Properties of 2,2'-Azobis[2-methyl-N-(2-hydroxyethyl)propionamide] (VA-086)

| Property | Value |

| CAS Number | 61551-69-7 |

| Molecular Formula | C12H24N4O4 |

| Molecular Weight | 288.35 g/mol |

| Appearance | White to slightly yellow crystalline powder |

| Melting Point | 138-145 °C (decomposes) |

| 10-hour half-life decomposition temperature | 86 °C (in water) |

| Solubility | Soluble in water and methanol |

Source: FUJIFILM Wako Chemicals, Chemicalbook fujifilm.comchemicalbook.com

This azo initiator has been successfully used in the polymerization of allylic amines to produce polyallylamine hydrochloride with near-quantitative yields. google.com Furthermore, its ability to introduce hydroxyl groups at the polymer chain ends is a valuable feature for creating functional polymers. fujifilm.com These functional polymers have potential applications in areas such as drug delivery and the development of "intelligent" materials that respond to temperature changes. semanticscholar.org

Beyond polymerization, derivatives of this compound are being investigated for other applications. For instance, it can be used as a precursor for the synthesis of 2-ethyl-5,6-dihydro-4H-1,3-thiazines, which are heterocyclic compounds with potential applications in medicinal chemistry. semanticscholar.orgmdpi.com Research has also explored the antimicrobial properties of certain amide derivatives, suggesting potential applications as antibacterial agents. nih.gov

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N-(2-hydroxyethyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-2-5(8)6-3-4-7/h7H,2-4H2,1H3,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQKLTNAIFDFUDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066350 | |

| Record name | Propanamide, N-(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18266-55-2 | |

| Record name | N-(2-Hydroxyethyl)propionamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18266-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propionylaminoethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018266552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanamide, N-(2-hydroxyethyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6001 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanamide, N-(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanamide, N-(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-hydroxyethyl)propionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.299 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPIONYLAMINOETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CM7KQV2OEE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for N 2 Hydroxyethyl Propionamide

Direct Amidation and Esterification Approaches to N-(2-Hydroxyethyl)propionamide Synthesis

The most straightforward method for synthesizing this compound is through the direct amidation of propionic acid with 2-aminoethanol (ethanolamine). This reaction typically involves heating the reactants, often under reflux, to drive the condensation reaction and form the amide bond, with water as the primary byproduct. An alternative direct approach is the reaction of propionyl chloride with 2-aminoethanol, which can be performed under controlled pH and low temperature to minimize side reactions.

While direct amidation of carboxylic acids is common, related methodologies include the amidation of esters. Research into the direct amidation of unactivated esters with amino alcohols has shown that the hydroxyl group on the amine nucleophile is critical for the reaction's success. acs.org This highlights the unique reactivity of 2-aminoethanol in forming N-(2-hydroxyethyl) amides.

Various catalytic systems have been developed to improve the efficiency and selectivity of amidation reactions. For the synthesis of related amides, catalysts are crucial for achieving high yields under milder conditions.

Acid Catalysts : Protonic acids such as p-toluenesulfonic acid and sulfuric acid are effective catalysts for the amidation of carboxylic acids with ethanolamines. google.com Lewis acids, like zinc acetate, are also employed, particularly in reactions involving the precursor 2-ethyl-2-oxazoline (B78409). google.com

Enzymatic Catalysts : Lipases, such as Lipase PS and Novozym 435 (CALB), have been used for the N-acylation of ethanolamine (B43304). thieme-connect.de These biocatalysts offer a green alternative, often allowing the reaction to proceed in the absence of organic solvents with high yields. thieme-connect.de

Base-Promoted Systems : In the context of amidating esters with amino alcohols, inorganic bases have proven effective. Cesium carbonate (Cs₂CO₃) has been identified as a particularly efficient promoter, significantly outperforming other bases like K₂CO₃, DBU, and various potassium and lithium salts in yielding the desired amide product. acs.org

Phosphorus-Based Catalysts : For the dehydrative cyclization of N-(2-hydroxyethyl)amides to 2-oxazolines, a reverse reaction pathway, the non-metal catalyst 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) has been shown to be highly effective, demonstrating the principle of acid-base cooperativity. researchgate.net

Optimizing reaction conditions is critical for maximizing the yield of this compound and minimizing the formation of byproducts, such as esters or di-acylated products. Key parameters that are frequently adjusted include temperature, solvent, and reactant stoichiometry.

For instance, in the synthesis of a related N-(2-hydroxyethyl)amide, reaction conditions were systematically optimized. acs.org The choice of solvent was found to be crucial; a mixed solvent system of DMF and acetonitrile (B52724) provided the best results, as starting materials had poor solubility in DMF alone, while intermediates precipitated out in pure acetonitrile. acs.org The amount of base was also a key variable, with 50 mol % of Cs₂CO₃ providing the optimal balance for high yield. acs.org Scaling up the reaction from 0.53 mmol to 2.64 mmol was achieved without a decrease in yield, demonstrating the robustness of the optimized conditions. acs.org

In enzymatic procedures, an optimized process for the N-acylation of ethanolamine with dodecanoic acid using Novozym 435 resulted in a 95% yield in just 4 hours, a significant improvement over reactions in organic solvents. thieme-connect.de For industrial-scale synthesis where this compound is an intermediate for 2-ethyl-2-oxazoline, a continuous-flow system may be used. This setup allows for the continuous removal of water via a fractionating column, which pushes the reaction equilibrium toward the product and helps maintain catalyst efficiency.

| Parameter | Condition/Reagent | Observation/Outcome | Source |

|---|---|---|---|

| Catalyst | Cs₂CO₃ (50 mol %) | Significantly higher yield compared to other bases like K₂CO₃, DBU, and KHMDS. | acs.org |

| Solvent | DMF/MeCN (1:3) | Optimal solvent system to manage solubility of reactants and intermediates. | acs.org |

| Temperature | Room Temperature | Mild conditions sufficient for base-promoted amidation of esters. | acs.org |

| Catalyst (Enzymatic) | Novozym 435 (CALB) | Achieved 95% yield in 4 hours for N-acylation of ethanolamine. | thieme-connect.de |

| Process | Continuous-flow system | Efficiently removes water, driving the reaction forward and improving yield. |

Multistep Synthetic Sequences Involving this compound Formation

This compound is often not the final target molecule but a crucial intermediate in more extensive synthetic pathways. Its structure, containing both a hydroxyl and an amide group, makes it a versatile building block for a range of valuable chemical products.

A primary application is its role as a direct precursor to 2-ethyl-2-oxazoline. This transformation is a cyclodehydration reaction, typically catalyzed by metal-based systems like stannous octoate at high temperatures (e.g., 220°C) and reduced pressure. The resulting 2-ethyl-2-oxazoline is a monomer used in the production of specialized polymers.

The primary precursors for the direct synthesis of this compound are propionic acid and 2-aminoethanol, both of which are readily available industrial chemicals. In multistep sequences, this compound itself is the key intermediate that must be synthesized and often purified before the subsequent reaction step.

Purification of this compound can be achieved through crystallization from solvents such as water or ethanol. For analytical purposes and to ensure the purity of the intermediate, techniques like Thin-Layer Chromatography (TLC) can be used to monitor the progress of the reaction. In the synthesis of related amides, isolation of the pure product after reaction workup often involves aqueous extraction. acs.org

The strategic formation of the this compound structure is fundamental to the synthesis of more complex molecules. The hydroxyethyl (B10761427) group is particularly important for introducing hydrophilicity and providing a reactive site for further functionalization or polymerization.

For example, this compound is a building block for water-soluble radical initiators like 2,2'-azobis[2-methyl-N-(2-hydroxyethyl)propionamide] (VA-086). lookchem.com The synthesis of the related precursor, N-(2-hydroxyethyl)-2-methylpropionamide, involves the reaction of 2-methylpropionic acid with ethanolamine. The resulting hydroxyethyl groups on the final azo initiator impart water solubility, making it highly useful for polymerization in aqueous systems. This strategic incorporation allows for the creation of polymers with terminal hydroxyl groups, which can be used for further reactions.

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and its derivatives is increasingly being viewed through the lens of green chemistry, aiming to reduce environmental impact by using safer solvents, reducing energy consumption, and employing catalytic methods.

One of the key green approaches is the use of enzymatic catalysts, such as lipases, for the amidation reaction. thieme-connect.de This method can proceed under mild conditions and often without the need for traditional organic solvents, reducing volatile organic compound (VOC) emissions. thieme-connect.de

The use of water as a solvent is another cornerstone of green chemistry. While not always feasible for the primary synthesis of this compound due to the production of water as a byproduct, derivatives of the compound are specifically designed to be water-soluble for applications in aqueous media. The use of VA-086, a water-soluble initiator derived from a similar N-(2-hydroxyethyl) amide, in aqueous polymerization systems is an example of a greener approach to polymer manufacturing. Furthermore, research on related reactions has demonstrated that water can be an excellent solvent choice from both an environmental and reaction efficiency perspective. psu.edu

The optimization of reaction conditions to use catalytic rather than stoichiometric reagents also aligns with green chemistry principles by reducing waste. acs.org Employing a recyclable catalyst or a continuous-flow process that maximizes atom economy are further strategies to enhance the environmental profile of the synthesis. psu.edu

Solvent Selection and Recovery in Synthetic Processes

The selection of a solvent is a critical parameter in the synthesis of this compound, influencing reaction rates, yield, purity, and environmental footprint. The primary synthesis routes, such as the reaction between propionyl chloride and 2-aminoethanol, often utilize specific solvents to facilitate the reaction while minimizing side products.

One common method involves the use of anhydrous dichloromethane (B109758) at controlled low temperatures (0–5°C) and a slightly alkaline pH (8–9). This approach aims to prevent unwanted side reactions. However, the use of chlorinated solvents like dichloromethane is increasingly scrutinized due to environmental and health concerns, prompting research into greener alternatives.

Recent advancements in chemical synthesis have explored solvent-free approaches. rsc.org Mechanochemistry, for instance, allows for the synthesis of various amides without any organic solvent, from the activation of the carboxylic acid to the isolation of the final product. rsc.org This method not only eliminates solvent-related waste but can also lead to faster reaction times. rsc.org

Another strategy involves conducting amide synthesis in an aqueous medium, which can be recycled, leading to a low Environmental Factor (E-Factor). organic-chemistry.org For this compound, this could involve the direct amidation of propionic acid or its esters with 2-aminoethanol in water.

Solvent recovery is a crucial aspect of sustainable chemical manufacturing. google.com In processes where solvents are indispensable, efficient recovery and recycling systems are implemented to reduce costs and waste. A proposed strategy for amide synthesis involves a continuous operation where the entire reaction mixture, including the solvent, catalyst, and unreacted starting materials, is recovered and reused in subsequent cycles. rsc.orgresearchgate.net This is achieved by precipitating the product, allowing for the straightforward recycling of the mother liquor. rsc.org Such a system drastically reduces the E-factor, a key metric in green chemistry that quantifies the amount of waste generated per kilogram of product. rsc.orgresearchgate.net

| Solvent/Method | Typical Conditions | Advantages | Disadvantages/Challenges | Recovery Potential |

|---|---|---|---|---|

| Anhydrous Dichloromethane | 0–5°C, pH 8–9 for propionyl chloride route | Minimizes side reactions | Environmental and health concerns | High; requires distillation |

| Aqueous Medium | Varies; suitable for direct amidation | Environmentally benign, low E-Factor organic-chemistry.org | Potential for lower yields or side reactions (hydrolysis) | High; reaction medium is recyclable organic-chemistry.org |

| Solvent-Free (Mechanochemistry) | Ball milling, room temperature | No organic solvent waste, rapid reactions rsc.org | Scalability may be a concern for industrial production | Not applicable (no solvent used) rsc.org |

| Recycled Reaction Mixture | Continuous flow system rsc.org | Drastically reduced waste and E-factor rsc.orgresearchgate.net | Requires careful process control and optimization | Very High; entire mixture is reused rsc.orgresearchgate.net |

Atom Economy and Waste Minimization Strategies

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org For the synthesis of this compound, different pathways exhibit significantly different atom economies.

The reaction of propionic acid with 2-aminoethanol is a common and direct route: CH₃CH₂COOH + HOCH₂CH₂NH₂ → CH₃CH₂CONHCH₂CH₂OH + H₂O

CH₃CH₂COCl + HOCH₂CH₂NH₂ → CH₃CH₂CONHCH₂CH₂OH + HCl

The challenges of low atom economy are particularly evident in complex syntheses like peptide manufacturing, which, like the synthesis of this compound, involves the formation of amide bonds. acs.orgnih.gov The use of coupling reagents and protecting groups often required in such syntheses further decreases atom economy. acs.orgnih.gov

| Synthetic Pathway | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

|---|---|---|---|---|

| Direct Amidation | Propionic Acid + 2-Aminoethanol | This compound | H₂O | 86.6% |

| Acyl Chloride Route | Propionyl Chloride + 2-Aminoethanol | This compound | HCl | 76.5% |

Note: The atom economy is calculated as (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100.

Waste minimization strategies are integral to the sustainable production of this compound and are guided by the waste hierarchy: prevention, reuse, recycling, recovery, and disposal. gurit.comafdb.org

Key strategies include:

Process Optimization: Adopting synthetic routes with higher atom economy, such as direct amidation over acyl chloride pathways, is the most effective way to prevent waste at its source. researchgate.netrsc.org

Catalysis: The use of catalysts can enable more efficient and selective reactions, reducing the formation of unwanted byproducts. While specific catalytic systems for this compound synthesis are proprietary, research into catalytic direct amidation is a vibrant field. organic-chemistry.org

Recycling of Reaction Components: As mentioned previously, recycling the solvent and unreacted starting materials in a continuous process is a powerful waste reduction method. rsc.orgresearchgate.net This approach moves towards a circular economy model within the production process. gurit.com

Biodegradation: For waste streams that are generated, biological treatment can be an option. Studies have shown that certain microorganisms can degrade aliphatic amides like propionamide (B166681) into their corresponding acids and ammonia, which are less harmful substances. researchgate.net This suggests that aqueous waste containing residual amides could potentially be treated via bioremediation.

By integrating careful solvent selection, maximizing atom economy, and implementing robust waste minimization and recycling protocols, the synthesis of this compound can be aligned with the principles of green chemistry, ensuring both economic and environmental sustainability. rsc.orggurit.com

Chemical Reactivity and Transformation Mechanisms of N 2 Hydroxyethyl Propionamide

Amide Bond Reactivity and Hydrolysis Mechanisms

The amide bond is generally stable due to resonance delocalization between the nitrogen lone pair and the carbonyl group. However, under specific conditions, it can undergo cleavage through hydrolysis.

The hydrolysis of N-substituted amides, such as N-(2-Hydroxyethyl)propionamide, generally proceeds via a nucleophilic substitution mechanism. researchgate.net In neutral or near-neutral high-temperature water, the reaction is proposed to follow an SN2 pathway where water acts as the nucleophile. researchgate.net The stability of the amide bond often necessitates harsh reaction conditions, such as high temperatures or the presence of strong acids or bases, to achieve cleavage. d-nb.info

Enzymatic hydrolysis of similar N-acylethanolamides is catalyzed by enzymes like N-acylethanolamine-hydrolyzing acid amidase (NAAA). acs.orgunipr.it In this biocatalytic process, a cysteine residue at the N-terminus of the enzyme acts as the nucleophile to attack the amide carbonyl. acs.orgunipr.it This process involves the formation of a thioester intermediate, which is subsequently hydrolyzed to release the carboxylic acid and regenerate the enzyme. acs.org While specific kinetic and thermodynamic data for the chemical hydrolysis of this compound is not extensively documented in the provided literature, the principles governing the hydrolysis of other N-substituted amides offer a framework for its expected behavior. The reaction is reversible, yielding propanoic acid and ethanolamine (B43304). researchgate.net

The rate of amide hydrolysis is significantly dependent on both pH and temperature. The cleavage can be catalyzed by both acids and bases. researchgate.net For N-substituted amides in aqueous solutions, three distinct regions of pH dependence are typically observed:

Acid-catalyzed hydrolysis: At low pH, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-catalyzed hydrolysis: At high pH, the hydroxide (B78521) ion, a potent nucleophile, directly attacks the carbonyl carbon.

pH-independent hydrolysis: In the near-neutral pH range, the rate is often insensitive to small changes in pH and is primarily driven by temperature. researchgate.net

High temperatures are crucial for accelerating the hydrolysis of the stable amide bond. researchgate.netd-nb.info For instance, the hydrolysis of N-methylacetamide in high-temperature water demonstrates this dependence. researchgate.net Additionally, certain reagents can facilitate amide bond cleavage under milder conditions. For example, hydrazinolysis of unactivated amides can be significantly accelerated by the addition of ammonium (B1175870) salts at temperatures of 50-70 °C. researchgate.net

Table 1: Factors Influencing Amide Bond Hydrolysis

| Factor | Influence on Hydrolysis | Mechanism/Details | Citations |

| pH | Rate is pH-dependent | Can be acid-catalyzed (low pH) or base-catalyzed (high pH). In the near-neutral range, the rate is largely pH-insensitive. | researchgate.net |

| Temperature | Higher temperatures increase the reaction rate | Provides the necessary activation energy to cleave the stable amide bond. | researchgate.netd-nb.info |

| Catalysts | Can accelerate the reaction under milder conditions | Metal catalysts (e.g., zinc triflate for N-β-hydroxyethylamides), enzymes (e.g., NAAA), and ammonium salts (for hydrazinolysis) can enhance the rate of cleavage. | d-nb.infoacs.orgresearchgate.net |

Hydroxyl Group Functionalization and Derivatization

The primary hydroxyl group in this compound is a key site for functionalization, allowing for the synthesis of a wide range of derivatives.

The hydroxyl group can readily undergo esterification and etherification, which are common strategies for chemical modification. epo.orggoogle.com The esterification of N-alkyl-N-β-hydroxyethylamides can be catalyzed by metal complexes. For example, manganese (Mn(acac)₂) and zinc triflate have been shown to be effective catalysts for this transformation, which proceeds through an N,O-acyl rearrangement. d-nb.info This highlights a pathway where the hydroxyl group acts as a nucleophile to form an ester, often involving an intramolecular rearrangement.

The hydroxyl group can be a target for redox reactions. A derivative, 2,2'-azobis[2-methyl-N-(2-hydroxyethyl)propionamide], which contains hydroxyl groups at both ends, participates in redox polymerization when paired with an oxidizing ion like Ce(IV). onepetro.org This suggests that the hydroxyl moiety can be oxidized, initiating radical formation. The redox chemistry of structurally related N-hydroxy compounds has also been studied, where oxidation is influenced by the redox potential difference between the substrate and the oxidizing agent, often involving a single-electron transfer. nih.govresearchgate.net While specific reduction pathways for the hydroxyl group of this compound are not detailed, standard organic reduction methods could potentially be applied, though this may be complicated by the presence of the amide group.

Table 2: Functionalization Reactions of the Hydroxyl Group

| Reaction Type | Reagents/Catalysts | Product Type | Citations |

| Esterification | Carboxylic acids or their derivatives, often with metal catalysts like Mn(acac)₂ or zinc triflate. | Esters | d-nb.infoepo.orggoogle.com |

| Etherification | Alkyl halides or other electrophiles under basic conditions. | Ethers | epo.orggoogle.com |

| Oxidation | Oxidizing agents such as Ce(IV) ions in redox initiation systems. | Aldehydes, carboxylic acids, or radical species. | onepetro.org |

Cyclization and Ring-Formation Reactions Involving this compound

The bifunctional nature of this compound makes it an excellent precursor for intramolecular cyclization reactions to form various heterocyclic compounds.

One of the most significant applications is its use as a key intermediate in the synthesis of 2-ethyl-2-oxazoline (B78409). epo.org This transformation is a cyclodehydration reaction, typically catalyzed by metal-based catalysts such as stannous octoate at elevated temperatures (e.g., 220°C) and reduced pressure. The process involves the nucleophilic attack of the hydroxyl oxygen onto the amide carbonyl carbon, followed by the elimination of a water molecule to form the five-membered oxazoline (B21484) ring. This reaction can be performed in a continuous-flow system for industrial-scale production.

Furthermore, this compound can be converted into sulfur-containing heterocycles. Treatment with Lawesson's reagent, which is a thionating agent, followed by exposure to a base like potassium carbonate, leads to the formation of 2-ethyl-5,6-dihydro-4H-1,3-thiazine. researchgate.netmdpi.comresearchgate.netsemanticscholar.org This reaction involves the conversion of the amide carbonyl to a thiocarbonyl, which then undergoes cyclization with the hydroxyl group.

The product of the oxazoline ring-opening, an amino amide, can also undergo further cyclization to form an imidazoline. epo.org

Table 3: Cyclization Reactions of this compound

| Product | Reaction Type | Reagents/Conditions | Citations |

| 2-Ethyl-2-oxazoline | Cyclodehydration | Stannous octoate catalyst, 220°C, 20 kPa pressure. | |

| 2-Ethyl-5,6-dihydro-4H-1,3-thiazine | Thionation followed by cyclization | 1. Lawesson's reagent; 2. Potassium carbonate (K₂CO₃). | researchgate.netmdpi.comresearchgate.netsemanticscholar.org |

| Imidazoline derivatives | Cyclization of ring-opened products | Formed from the amino amide derived from 2-ethyl-2-oxazoline. | epo.org |

Formation of Heterocyclic Scaffolds (e.g., Oxazolines, Thiazines)

This compound serves as a valuable starting material for the synthesis of five- and six-membered heterocyclic compounds, most notably oxazolines and thiazines. These scaffolds are present in numerous natural products, pharmaceuticals, and functional polymers. nih.gov

The dehydrative cyclization of this compound is a common and effective method for producing 2-ethyl-2-oxazoline. mdpi.comgoogle.com This transformation typically requires the use of dehydrating agents or catalysts to facilitate the intramolecular ring closure. A variety of reagents have been successfully employed for this purpose, including triflic acid (TfOH), which promotes the reaction efficiently while generating only water as a byproduct. nih.gov Other methods utilize reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor, which also enable a mild and highly efficient cyclization. acs.org The reaction can also be catalyzed by stannous n-octoate at elevated temperatures and reduced pressure, allowing for the continuous distillation of the 2-ethyl-2-oxazoline product. google.com

Table 1: Reagents for Oxazoline Synthesis from N-(2-Hydroxyethyl)amides

| Reagent/Catalyst | Key Features | Reference |

|---|---|---|

| Triflic Acid (TfOH) | Promotes efficient dehydrative cyclization with water as the only byproduct. | nih.gov |

| DAST / Deoxo-Fluor | Enables mild and highly efficient cyclization. | acs.org |

| Stannous n-octoate | Effective catalyst for continuous process at high temperature. | google.com |

| Phosphorus-based Organocatalysts | Promotes metal-free, biomimetic cyclization. | organic-chemistry.org |

Furthermore, this compound can be converted into 2-ethyl-5,6-dihydro-4H-1,3-thiazine. This transformation is achieved by first treating the amide with a thionating agent, such as Lawesson's reagent, to form the corresponding N-(2-hydroxyethyl)thiopropionamide intermediate. Subsequent exposure of this intermediate to a base, like potassium carbonate, induces cyclization to yield the desired thiazine (B8601807) derivative. nih.govmdpi.comsemanticscholar.org

Mechanistic Studies of Intramolecular Cyclization

The intramolecular cyclization of N-(2-hydroxyethyl)amides, such as this compound, to form 2-oxazolines has been the subject of detailed mechanistic investigations. Two primary pathways are generally considered for this acid-catalyzed dehydration reaction. mdpi.com

Pathway A: Amide Carbonyl Activation: In this mechanism, the amide carbonyl oxygen is protonated by the acid catalyst. This activation enhances the electrophilicity of the carbonyl carbon, which is then attacked by the pendant hydroxyl group. Subsequent dehydration leads to the formation of the oxazoline ring with retention of stereochemistry at the carbinol center. mdpi.com

Pathway B: Hydroxyl Group Activation: Alternatively, the hydroxyl group can be activated by the acid, turning it into a good leaving group (e.g., water). The amide oxygen then acts as an intramolecular nucleophile, attacking the carbon bearing the activated hydroxyl group in an S_N2-like substitution. This pathway results in an inversion of stereochemistry at the carbinol center. mdpi.com

Experimental evidence, including stereoselectivity studies and ¹⁸O-labeling experiments, suggests that the reaction may proceed through a hybrid mechanism. mdpi.com When N-(2-hydroxyethyl)amides were treated with triflic acid, the resulting 2-oxazoline showed an inversion of stereochemistry, indicating that the activation of the hydroxyl group (Pathway B) is the dominant mechanistic route under these conditions. nih.govmdpi.com The observation of some erosion in optical purity in certain cases points towards a contribution from the competing pathway involving amide activation. mdpi.com

In related systems, such as the cyclization of N-(2-hydroxyethyl)-N'-phenylthioureas, the choice of reagents can dictate the regioselectivity of the cyclization, leading to O-cyclized (oxazolines), S-cyclized, or N-cyclized products, highlighting the nuanced control possible in these intramolecular transformations. psu.edu

Radical-Mediated Reactions and Azo Compound Formation

Beyond its utility in heterocyclic synthesis, this compound is a crucial precursor for the synthesis of water-soluble azo compounds, which are widely used as radical initiators in polymerization and other radical-mediated processes.

Role as a Precursor in Azo Initiator Synthesis (e.g., 2,2′-azobis[2-methyl-N-(2-hydroxyethyl)propionamide])

This compound is a key building block for the synthesis of the water-soluble azo initiator 2,2′-azobis[2-methyl-N-(2-hydroxyethyl)propionamide], often referred to by the designation VA-086. rsc.orglookchem.comgoogle.com This azo compound is valued for its ability to generate radicals at relatively low temperatures, making it suitable for a range of applications, including polymerization in aqueous systems and biomedical studies of oxidative stress. rsc.orgtandfonline.com

The synthesis of this azo initiator involves the coupling of two molecules derived from this compound. While specific proprietary methods exist, the general synthetic strategy for azo initiators often begins with a precursor like azodiisobutyronitrile, which is reacted with an alcohol (in this case, derived from the starting amide) in the presence of an acid such as hydrogen chloride. google.com The resulting intermediate is then further processed to yield the final azo compound. The presence of the hydroxyethyl (B10761427) groups imparts the desired water solubility to the final initiator molecule. google.com

Table 2: Properties of Azo Initiator Derived from this compound

| Compound Name | CAS Number | Molecular Formula | Key Application | Reference |

|---|---|---|---|---|

| 2,2′-azobis[2-methyl-N-(2-hydroxyethyl)propionamide] (VA-086) | 61551-69-7 | C₁₂H₂₄N₄O₄ | Water-soluble radical initiator for polymerization. | lookchem.comchemspider.com |

Mechanistic Investigations of Radical Coupling Reactions

The primary function of 2,2′-azobis[2-methyl-N-(2-hydroxyethyl)propionamide] is to serve as a source of free radicals upon thermal or photochemical decomposition. The mechanism of radical generation involves the cleavage of the central azo linkage (C-N=N-C) to produce two identical carbon-centered radicals and a molecule of nitrogen gas (N₂). rsc.org

The rate of this decomposition is temperature-dependent. For instance, 2,2′-azobis[2-methyl-N-(2-hydroxyethyl)propionamide] has a 10-hour half-life temperature of 86°C, indicating its relative stability at lower temperatures. The generated carbon-centered radicals are highly reactive species that can initiate a variety of chemical processes, most notably polymerization, by reacting with monomers. lookchem.com

Mechanistic studies have also explored the subsequent reactions of these radicals. For example, in the presence of a stable radical trap like 4-hydroxy-2,2,6,6-tetramethylpiperidinyloxy (TEMPO), the carbon-centered radical generated from the azo initiator will couple with the TEMPO molecule. rsc.org This type of radical coupling reaction is fundamental to controlled radical polymerization techniques, such as Nitroxide-Mediated Polymerization (NMP), and is used to synthesize polymers with well-defined architectures. The efficiency of radical generation and subsequent coupling can be influenced by factors such as solvent and pH. researchgate.net

Advanced Analytical Characterization in N 2 Hydroxyethyl Propionamide Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of N-(2-Hydroxyethyl)propionamide. Each method offers unique insights into the compound's architecture, from the connectivity of its atoms to the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Purity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of this compound. ¹H NMR, in particular, provides precise information about the chemical environment of hydrogen atoms within the molecule. For instance, in a deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) solvent, the ¹H NMR spectrum of this compound exhibits characteristic peaks at approximately δ 1.05 (a triplet corresponding to the CH₃ group), δ 2.15 (a quartet for the CH₂CO group), δ 3.35 (a triplet for the CH₂OH group), and δ 4.70 (a singlet for the OH proton). These chemical shifts and their splitting patterns, governed by the n+1 rule, confirm the connectivity of the propanamide and hydroxyethyl (B10761427) moieties. docbrown.info Furthermore, the integration of these peak areas provides a quantitative measure of the protons in each environment, serving as a primary method for purity assessment. docbrown.info In some research contexts, ¹³C NMR is also employed to provide further structural detail by characterizing the carbon skeleton of the molecule. rsc.org

Interactive Data Table: ¹H NMR Spectral Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 1.05 | Triplet (t) | CH₃ |

| 2.15 | Quartet (q) | CH₂CO |

| 3.35 | Triplet (t) | CH₂OH |

| 4.70 | Singlet (s) | OH |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for gaining insights into its structural composition through fragmentation analysis. The molecular formula of this compound is C₅H₁₁NO₂. The expected molecular weight is approximately 117.15 g/mol . nih.gov In mass spectrometry, this is often observed as a molecular ion peak, for example, at an m/z of 132.1 for the protonated molecule [M+H]⁺. The fragmentation pattern provides a molecular fingerprint. For this compound, characteristic fragments include ions with m/z values of 102, 88, 74, 57, and 44, which correspond to the loss of specific neutral fragments from the parent ion, further confirming the compound's structure. chemicalbook.com

Interactive Data Table: Key Mass Spectrometry Fragments for this compound

| m/z | Interpretation |

| 117 | Molecular Ion [M]⁺ |

| 102 | [M-CH₃]⁺ |

| 88 | [M-C₂H₅]⁺ |

| 74 | [M-C₃H₇]⁺ |

| 57 | [C₃H₅O]⁺ |

| 44 | [C₂H₄O]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Bond Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by probing the vibrational modes of its chemical bonds. diva-portal.orgnih.gov The IR spectrum provides information on the characteristic absorption bands corresponding to specific functional groups. Key absorptions for this compound include a broad band in the region of 3400-3200 cm⁻¹ due to the O-H and N-H stretching vibrations, a strong band around 1640 cm⁻¹ corresponding to the C=O stretching of the amide group (Amide I band), and a band around 1550 cm⁻¹ for the N-H bending (Amide II band). doi.org Raman spectroscopy, which relies on the inelastic scattering of light, provides complementary information, particularly for non-polar bonds. arxiv.orgmssm.edu The analysis of these spectra confirms the presence of the hydroxyl and amide functional groups, which are central to the chemical identity and reactivity of this compound. researchgate.net

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 | O-H and N-H stretching | Hydroxyl and Amide |

| ~2950 | C-H stretching | Alkyl |

| ~1640 | C=O stretching (Amide I) | Amide |

| ~1550 | N-H bending (Amide II) | Amide |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to investigate the electronic transitions within a molecule by measuring its absorption of UV or visible light. For this compound, which lacks extensive conjugation or strong chromophores, the UV-Vis spectrum is relatively simple. It typically shows a maximum absorbance peak at around 230 nm. rsc.org This absorption is generally attributed to the n→π* electronic transition of the carbonyl group in the amide functionality. While not as structurally informative as NMR or MS for this particular compound, UV-Vis spectroscopy can be valuable for quantitative analysis and for monitoring reactions involving the amide group, especially in the synthesis of its derivatives. acs.orgrsc.org For instance, it has been used to follow the progress of polymerization reactions where this compound derivatives act as initiators. rsc.org

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for its precise quantification. These techniques are critical for assessing the purity of the final product and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. It is widely used to determine the purity of the compound and to monitor the progress of reactions in which it is a reactant or product. A common method involves using a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, for example in a 60:40 ratio, at a flow rate of 1 mL/min. Under these conditions, this compound can be separated from starting materials, byproducts, and impurities, allowing for its purity to be accurately assessed, often showing a purity of greater than 95%. By analyzing samples at different time points, HPLC can be used to track the consumption of reactants and the formation of products, providing valuable kinetic data for reaction optimization. researchtrends.netgoogle.com

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. In the context of this compound research, GC-MS is primarily used to analyze the products of its reactions, such as cyclodehydration, or to identify volatile compounds generated during its thermal or chemical degradation.

The process involves injecting a volatilized sample into a gas chromatograph, where compounds are separated based on their boiling points and interactions with a stationary phase in a capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that allows for structural identification.

Detailed research findings indicate that the analysis of degradation products from related amine-based systems, such as those used in CO2 capture, often reveals a complex mixture of compounds. acs.orgglobalccsinstitute.com The analysis of this compound under similar stress conditions (e.g., high temperature, oxidative environment) is expected to yield various volatile products. For instance, the catalytic cyclodehydration of this compound to produce 2-ethyl-2-oxazoline (B78409) can be monitored using GC to assess product purity, which often exceeds 95%. GC-MS analysis would be critical in identifying any volatile byproducts from this synthesis.

In a typical analysis, a fused silica (B1680970) capillary column, such as one coated with 14%-(cyanopropyl-phenyl)-methylpolysiloxane, is used to separate the components of a sample mixture. acs.org The identification of the eluted compounds is then confirmed by comparing their mass spectra with established libraries.

Table 1: Hypothetical GC-MS Data for Volatile Products from this compound Degradation

| Peak No. | Retention Time (min) | Identified Compound | Key Mass Fragments (m/z) |

| 1 | 5.8 | Propionic Acid | 45, 74 |

| 2 | 7.2 | 2-Aminoethanol | 30, 61 |

| 3 | 11.5 | N-(2-Hydroxyethyl)formamide | 44, 61, 89 |

| 4 | 14.3 | This compound | 58, 74, 117 |

| 5 | 16.1 | 2-Ethyl-2-oxazoline | 56, 71, 99 |

| 6 | 18.9 | N,N'-bis(2-hydroxyethyl)oxalamide | 61, 88, 116, 176 |

This table is illustrative and based on typical degradation products found in related amine systems.

Thermal Analysis Methods for Reaction Kinetics and Stability

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. For this compound and its derivatives, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly valuable.

Differential Scanning Calorimetry (DSC) in Decomposition Studies

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is widely used to study thermal transitions such as melting, crystallization, and decomposition.

In the study of this compound derivatives, such as the water-soluble azo initiator 2,2'-azobis[2-methyl-N-(2-hydroxyethyl)propionamide] (VA-086), DSC is employed to determine its decomposition characteristics. onepetro.org The thermal decomposition of this initiator is a critical parameter for its use in polymerization, as the rate of radical formation is temperature-dependent. DSC analysis can reveal the onset temperature of decomposition, the peak decomposition temperature, and the total energy released or absorbed during the process (enthalpy of decomposition). These parameters are vital for establishing safe operating temperatures and for studying the kinetics of polymerization reactions initiated by this compound. onepetro.org The thermal properties of copolymers synthesized using this initiator have also been investigated using DSC. mdpi.com

Table 2: Illustrative DSC Data for the Decomposition of a Polymerization Initiator Derived from this compound

| Parameter | Value | Unit |

| Onset Decomposition Temperature (T_onset) | 138 | °C |

| Peak Decomposition Temperature (T_peak) | 145 | °C |

| Enthalpy of Decomposition (ΔH_d) | -250 | J/g |

| Analysis Condition | Nitrogen Atmosphere | - |

| Heating Rate | 10 | °C/min |

Data are representative based on values for similar azo initiators.

Thermogravimetric Analysis (TGA) for Thermal Degradation Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the thermal stability and degradation profile of materials.

TGA is used to investigate the thermal degradation pathways of polymers and composites synthesized using this compound derivatives. For example, when nanocomposite particles are synthesized using VA-086 as an initiator, TGA can quantitatively determine the organic and inorganic content by measuring the mass loss upon heating to a high temperature (e.g., 800 °C) in air. mdpi.com The analysis reveals the temperature ranges over which the polymer component degrades and the percentage of residual material, such as silica. mdpi.com

Studies on copolymers have shown that thermal degradation can occur in multiple steps, which can be clearly resolved using TGA. ajchem-a.com The resulting TGA curve provides a profile of mass loss versus temperature, and its derivative (DTG curve) shows the rate of mass loss, highlighting the temperatures at which the most significant degradation events occur. This information is crucial for understanding the thermal limits of materials and for designing polymers with desired thermal stability. The thermal stability of membranes and other materials incorporating derivatives of this compound is also effectively evaluated using TGA. arxiv.org

Table 3: Representative TGA Data for a Copolymer Synthesized with a Derivative of this compound

| Degradation Step | Temperature Range (°C) | Weight Loss (%) | Main Process |

| 1 | 50 - 150 | 5 | Loss of adsorbed water/solvent |

| 2 | 200 - 340 | 35 | Decomposition of side chains |

| 3 | 340 - 500 | 55 | Degradation of polymer backbone |

| 4 | > 500 | 5 | Residual char formation |

This table illustrates a multi-stage thermal degradation process as observed in related copolymer systems. ajchem-a.com

Computational Chemistry and Molecular Modeling of N 2 Hydroxyethyl Propionamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in exploring the electronic properties of N-(2-Hydroxyethyl)propionamide. These methods allow for the precise calculation of molecular orbitals and the prediction of reactivity, providing a basis for understanding its chemical behavior.

Density Functional Theory (DFT) Studies of Reaction Transition States

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the geometries of transition states and calculating the activation energies of chemical reactions. While specific DFT studies on the reaction transition states of this compound are not extensively documented in publicly available literature, the principles of DFT can be applied to understand its reactivity. For instance, in the synthesis of other compounds where this compound serves as an intermediate, such as the formation of 2-ethyl-5,6-dihydro-4H-1,3-thiazines, DFT could be employed to model the transition states of the cyclization reaction. mdpi.comsemanticscholar.org Such calculations would involve identifying the lowest energy pathway from the reactant to the product, characterizing the high-energy transition state structure, and determining the energy barrier for the reaction. This information is crucial for optimizing reaction conditions and understanding the underlying reaction mechanism.

General approaches to studying reaction mechanisms with DFT involve mapping the potential energy surface of the reaction. This is often done using methods like the B3LYP functional with a suitable basis set, such as 6-311++G(d,p), which has been successfully used for similar molecules. scispace.com The transition state is a first-order saddle point on this surface, and its identification is key to understanding the kinetics of the reaction.

Frontier Molecular Orbital (FMO) Analysis of Reactivity

Frontier Molecular Orbital (FMO) theory is a key concept within DFT that helps in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals indicate the molecule's ability to donate or accept electrons.

For this compound, the HOMO would likely be localized around the oxygen and nitrogen atoms due to their lone pairs of electrons, making these sites susceptible to electrophilic attack. Conversely, the LUMO would be expected to be distributed over the carbonyl group, indicating its propensity to accept electrons in a nucleophilic attack. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability; a larger gap implies higher stability and lower reactivity. nih.gov

In a related compound, N-((2-hydroxyethyl)carbamothioyl)propionamide, DFT calculations have been used to determine the HOMO and LUMO energies to understand its interaction with metal surfaces. researchgate.net Similar analysis for this compound would provide valuable data on its reactivity and potential for use in various chemical syntheses.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Description |

| HOMO | -8.5 | Highest Occupied Molecular Orbital, indicating electron-donating regions. |

| LUMO | 1.2 | Lowest Unoccupied Molecular Orbital, indicating electron-accepting regions. |

| HOMO-LUMO Gap | 9.7 | Energy difference, suggesting high kinetic stability. |

Note: The values in this table are illustrative and would need to be confirmed by specific DFT calculations for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility of this compound and its interactions with other molecules, such as solvents or binding partners.

Solvent Effects on Molecular Conformation

The conformation of this compound, particularly the orientation of the hydroxyethyl (B10761427) group relative to the propionamide (B166681) backbone, is expected to be influenced by the solvent environment. In polar protic solvents like water, the molecule can form hydrogen bonds through both its hydroxyl and amide groups. MD simulations can reveal the preferred conformational states in different solvents by calculating the free energy landscape of the molecule. psu.edu

For a similar molecule, N-(2-Hydroxyethyl)acetamide, computational studies have shown the importance of intramolecular hydrogen bonding in determining its conformation. pnas.org In this compound, an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen is possible, which would lead to a more compact structure. The presence and strength of such an interaction would be dependent on the solvent, with polar solvents potentially disrupting this internal hydrogen bond in favor of intermolecular interactions. MD simulations can quantify the populations of different conformers and the dynamics of their interconversion in various solvents. psu.edu

Prediction of Binding Modes in Model Systems

While this compound is a relatively small molecule, understanding its potential binding modes to larger molecules or surfaces is important for various applications. For example, in the context of materials science, its interaction with polymer surfaces could be of interest. Molecular docking and MD simulations are the primary tools for predicting how a small molecule like this compound might bind to a receptor or a surface. scispace.comnih.govschrodinger.com

Docking studies would involve generating a multitude of possible binding poses of the molecule within a defined binding site and scoring them based on their predicted binding affinity. Subsequent MD simulations of the most promising docked poses can then be used to assess the stability of the predicted binding mode over time. nih.govajchem-a.com These simulations can reveal key intermolecular interactions, such as hydrogen bonds and van der Waals contacts, that stabilize the complex. Although no specific binding studies for this compound are readily available, the methodologies are well-established and could be applied to investigate its interactions in various model systems. nih.gov

Advanced Applications and Research Domains of N 2 Hydroxyethyl Propionamide As a Building Block

Environmental Science and Chemical Degradation Studies of N-(2-Hydroxyethyl)propionamide

The widespread use of amide-containing compounds in industrial applications necessitates a thorough understanding of their environmental fate and degradation pathways. diplomatacomercial.com this compound, as a member of this class, is subject to various environmental transformation processes that dictate its persistence, mobility, and potential ecological impact.

Fate and Transformation of Amide-Based Pollutants

The fate of this compound as a pollutant is intricately linked to its transformation pathways, which can lead to the formation of various intermediate and final products. These transformation products may have different chemical properties, toxicity, and environmental persistence compared to the parent compound. nih.gov

In soil and water, the primary fate is hydrolysis, leading to the formation of propanoic acid and ethanolamine (B43304). libretexts.org These products are generally considered to be more readily biodegradable than the parent amide. However, the persistence of amide herbicides in soil has been a subject of study, indicating that under certain environmental conditions (e.g., neutral pH, low temperatures), degradation can be slow. nih.govresearchgate.netisws.org.in The mobility of these pollutants in soil and their potential to leach into groundwater are influenced by factors such as soil type, organic matter content, and pH. d-nb.info

In the atmosphere, the radical-initiated oxidation of this compound can lead to a complex array of transformation products. rsc.org The initial hydrogen abstraction results in a carbon-centered radical, which rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂•). The fate of this peroxy radical is dependent on the atmospheric conditions, particularly the concentration of nitrogen oxides (NOx). copernicus.org

In high-NOx environments (typical of urban and polluted areas), the peroxy radical can react with nitric oxide (NO) to form an alkoxy radical (RO•). This alkoxy radical can then undergo further reactions such as unimolecular decomposition (breaking C-C bonds) or isomerization, leading to the formation of smaller, more oxidized species like aldehydes (e.g., formaldehyde, acetaldehyde), imines, and other amides. nih.gov

In low-NOx environments (typical of remote or pristine areas), the peroxy radical may react with the hydroperoxyl radical (HO₂•) to form hydroperoxides or undergo intramolecular hydrogen shifts (autoxidation). nih.gov This autoxidation process can lead to the formation of highly oxidized molecules. ku.dk

The atmospheric transformation of amides can also contribute to the formation of secondary organic aerosol (SOA), which has implications for air quality and climate. copernicus.org

Table 2: Potential Transformation Products of this compound

| Environment | Pathway | Potential Products |

| Aqueous | Hydrolysis | Propanoic acid, Ethanolamine |

| Atmospheric | Oxidation (High NOx) | Propionaldehyde, N-(2-Hydroxyethyl)formamide, Formaldehyde, Acetaldehyde, Imines |

| Atmospheric | Oxidation (Low NOx) | Organic hydroperoxides, Highly oxidized multifunctional compounds |

Characterization of Degradation Products in Complex Matrices

Identifying and quantifying the degradation products of this compound in complex environmental matrices such as soil, water, and air is crucial for a complete environmental risk assessment. cambridge.org This requires sophisticated analytical techniques capable of separating and detecting trace levels of various chemical compounds. epa.govepa.gov

The general workflow for analyzing environmental samples involves sample collection, extraction of the target analytes from the matrix, cleanup to remove interfering substances, and finally, instrumental analysis for identification and quantification.

Common Analytical Techniques:

Chromatography: Gas chromatography (GC) and liquid chromatography (LC) are powerful separation techniques used to isolate individual compounds from a complex mixture. The choice between GC and LC depends on the volatility and thermal stability of the analytes.

Mass Spectrometry (MS): Mass spectrometry is often coupled with chromatography (GC-MS or LC-MS) to provide definitive identification of the separated compounds based on their mass-to-charge ratio and fragmentation patterns. nih.gov High-resolution mass spectrometry (HRMS) is particularly valuable for identifying unknown transformation products by providing highly accurate mass measurements, which aids in determining their elemental composition. nih.gov

Spectroscopy: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used to elucidate the structure of unknown degradation products, especially when they can be isolated in sufficient quantities.

For instance, studies on amide herbicides have successfully used LC-MS/MS to determine residue levels in beebread and GC-MS/MS to identify a wide range of pesticides in matrices like soil and vegetables. nih.gov Similarly, monitoring studies for triazine herbicides and their degradation products in water and soil have relied on high-performance liquid chromatography (HPLC). d-nb.infousgs.gov These established methodologies provide a framework for developing analytical approaches to track the degradation of this compound and its transformation products in various environmental compartments.

Table 3: Analytical Methods for Characterizing Amide Degradation Products

| Technique | Abbreviation | Principle | Application in Environmental Analysis |

| Gas Chromatography-Mass Spectrometry | GC-MS | Separates volatile compounds based on boiling point and partitioning; MS provides identification. | Analysis of volatile and semi-volatile degradation products in water, soil, and air samples. |

| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | Separates non-volatile/polar compounds in a liquid phase; MS/MS provides high selectivity and sensitivity for quantification. | Detection of polar degradation products (e.g., hydrolysis products) in water and soil extracts at trace levels. nih.gov |

| High-Resolution Mass Spectrometry | HRMS | Provides highly accurate mass measurements, enabling the determination of elemental formulas for unknown compounds. | Identification of novel and unexpected transformation products in complex environmental matrices. nih.gov |

Degradation Pathways and Environmental Fate Studies of N 2 Hydroxyethyl Propionamide

Oxidative Degradation Mechanisms

The chemical structure of N-(2-Hydroxyethyl)propionamide suggests susceptibility to oxidative degradation through various environmental processes. The presence of both a hydroxyl group and an amide linkage provides reactive sites for oxidative attack, primarily mediated by free radicals.

Role of Free Radicals in Hydroxyl and Amide Oxidation

In environmental systems, highly reactive oxygen species (ROS) such as hydroxyl radicals (•OH) are key initiators of oxidative degradation. These radicals can be generated through various photochemical and biological processes.

The degradation of this compound would likely proceed via two main pathways initiated by free radicals:

Hydrogen Abstraction from the Hydroxyl Group: The primary alcohol moiety is susceptible to attack by hydroxyl radicals, leading to the formation of an alkoxyl radical. This can be followed by further oxidation to yield corresponding aldehydes or carboxylic acids.

Hydrogen Abstraction from the Carbon Alpha to the Amide Nitrogen: The methylene group adjacent to the nitrogen atom in the N-ethyl group is another potential site for hydrogen abstraction. This would result in a carbon-centered radical, which can undergo further reactions, potentially leading to dealkylation or oxidation.

Attack on the Amide Bond: While generally more stable, the amide bond can also be subject to oxidative cleavage under aggressive conditions, although this is a less favored pathway compared to reactions at the more labile C-H and O-H bonds.

Identification of Oxidative Metabolites

Based on the predicted oxidative degradation mechanisms, several potential metabolites of this compound can be postulated. The identification of these products would be crucial in a formal environmental risk assessment.

Table 1: Postulated Oxidative Metabolites of this compound

| Precursor Compound | Potential Oxidative Metabolite | Postulated Formation Pathway |

| This compound | N-(2-Oxoethyl)propionamide | Oxidation of the primary alcohol to an aldehyde. |

| This compound | N-(Carboxymethyl)propionamide | Further oxidation of the aldehyde to a carboxylic acid. |

| This compound | Propionamide (B166681) and Glycolaldehyde | Oxidative cleavage of the C-N bond. |

| This compound | Ethanolamine (B43304) and Propionic Acid | Hydrolytic cleavage followed by oxidation. |

Note: This table presents hypothetical metabolites based on general principles of organic chemistry and degradation pathways of similar compounds. Experimental verification is required.

Hydrolytic Degradation Pathways

Hydrolysis is a significant abiotic degradation pathway for amides in aqueous environments. The stability of the amide bond in this compound will be dependent on pH and temperature.

Factors Influencing Hydrolytic Stability in Environmental Systems

Several environmental factors can influence the rate of hydrolysis of this compound:

pH: As discussed, the rate of hydrolysis is significantly faster at both low and high pH compared to neutral conditions.

Temperature: An increase in temperature will generally increase the rate of hydrolysis, following the principles of chemical kinetics.

Presence of Catalysts: Metal ions and microbial enzymes present in the environment can potentially catalyze the hydrolysis of the amide bond.

Salinity and Ionic Strength: The presence of salts can influence the activity of water and the catalysts, thereby affecting the hydrolysis rate.

Biodegradation and Biotransformation Potential

Biodegradation is a crucial process for the removal of organic chemicals from the environment, mediated by microorganisms such as bacteria and fungi.

Microbial Degradation Pathways

The biodegradation of amides can proceed through several microbial pathways. The primary and most common pathway is the enzymatic hydrolysis of the amide bond. For this compound, this would involve the cleavage of the bond between the carbonyl group and the nitrogen atom, yielding propionic acid and ethanolamine.

Propionic acid is a common fatty acid that can be readily metabolized by a wide range of microorganisms through the β-oxidation pathway.

Ethanolamine can also serve as a carbon and nitrogen source for various microbes. Its degradation can proceed via pathways involving ethanolamine-ammonia lyase or ethanolamine oxidase.

Enzyme-Mediated Transformation Mechanisms

The key enzymes involved in the initial step of this compound biodegradation are likely to be amidases (also known as acylamidases or amidohydrolases). These enzymes catalyze the hydrolysis of the C-N bond in amides.

The general mechanism for amidase-catalyzed hydrolysis involves the nucleophilic attack of a water molecule on the carbonyl carbon of the amide, facilitated by amino acid residues in the enzyme's active site. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to release the carboxylic acid and the amine.

Table 2: Key Enzymes in the Potential Biodegradation of this compound

| Enzyme Class | Reaction Catalyzed | Potential Products |

| Amidase | Hydrolysis of the amide bond | Propionic acid, Ethanolamine |

| Alcohol Dehydrogenase | Oxidation of the hydroxyl group | N-(2-oxoethyl)propionamide |

| Aldehyde Dehydrogenase | Oxidation of the aldehyde group | N-(carboxymethyl)propionamide |

Environmental Distribution and Persistence Modeling

The distribution and persistence of a chemical in the environment are influenced by its physical and chemical properties, including its water solubility, vapor pressure, and its tendency to adsorb to soil and sediment.

Adsorption and Leaching Characteristics in Soil and Water Systems

The mobility of this compound in soil and its potential to leach into groundwater is primarily determined by its adsorption to soil particles. The organic carbon-water partition coefficient (Koc) is a key parameter used to predict this behavior.

Due to the presence of a hydroxyl group and an amide linkage, this compound is expected to be a polar and water-soluble compound. Such compounds generally exhibit low adsorption to soil organic matter.

Quantitative Structure-Activity Relationship (QSAR) models can be used to estimate the Koc value for this compound in the absence of experimental data. These models correlate the chemical structure with its physicochemical properties. Based on its structure, the estimated log Koc for this compound is predicted to be low, suggesting weak adsorption to soil and a high potential for leaching.

Table 3: Predicted Soil Mobility of this compound Based on Estimated Koc

| Estimated log Koc | Adsorption Potential | Leaching Potential | Mobility Class |

| < 2.0 | Low | High | Very Mobile to Mobile |

The actual leaching behavior will also be influenced by soil properties such as organic matter content, clay content, and pH, as well as environmental factors like rainfall intensity and soil structure. In soils with low organic matter content, the potential for leaching would be further increased.

Bioaccumulation Potential in Ecological Models

Key indicators of bioaccumulation potential include the octanol-water partition coefficient (Kow), often expressed as log Kow, and the Bioconcentration Factor (BCF). A low log Kow value, typically below 3, suggests a substance is more hydrophilic (water-soluble) and has a lower tendency to partition into the fatty tissues of organisms, thus indicating a low bioaccumulation potential.

While an experimentally determined log Kow for this compound is not available, its high solubility in water suggests that the log Kow value is likely to be low. Computational models can also provide estimations for these values.

One study on a structurally related but much larger molecule, oleamide N,N-bis(hydroxyethyl) (oleamide DEA), indicated a low potential for bioaccumulation, with a calculated BCF of 112.53 L/kg. santos.com Generally, substances with a BCF of less than 1000 are not considered to be bioaccumulative. Given that this compound is a significantly smaller molecule with high water solubility, its BCF value is expected to be considerably lower than that of oleamide DEA and well below the threshold for bioaccumulation concern.

The available data on the physicochemical properties of this compound are summarized in the table below.

Table 1: Physicochemical Properties of this compound Relevant to Bioaccumulation Potential

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C5H11NO2 | chemicalbook.com |

| Molecular Weight | 117.15 g/mol | chemicalbook.com |

| Water Solubility | Soluble | chemicalbook.com |

| Predicted pKa | 14.49 ± 0.10 | chemicalbook.com |

Based on its high water solubility and the expected low log Kow value, the bioaccumulation potential of this compound in ecological models is predicted to be low. The substance is unlikely to partition significantly into the lipid tissues of aquatic or terrestrial organisms, and therefore, is not expected to biomagnify through the food web. Further experimental studies would be required to definitively determine the BCF and confirm this assessment.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-Hydroxyethyl)propionamide, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or amidation reactions. For example, reacting propionyl chloride with 2-aminoethanol under controlled pH (e.g., pH 8–9) in anhydrous dichloromethane at 0–5°C minimizes side reactions. Reaction progress can be monitored via thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase. Yield optimization requires strict temperature control and stoichiometric excess of 2-aminoethanol (1.2–1.5 equivalents) .

- Key Data :

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0–5°C |

| Reaction Time | 4–6 hours |

| Yield | 70–85% |

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (DMSO-d₆) should show peaks at δ 1.05 (t, 3H, CH₃), δ 2.15 (q, 2H, CH₂CO), δ 3.35 (t, 2H, CH₂OH), and δ 4.70 (s, 1H, OH).

- High-Performance Liquid Chromatography (HPLC) : A C18 column with acetonitrile/water (60:40) at 1 mL/min flow rate ensures >95% purity.

- Mass Spectrometry (MS) : Molecular ion peak at m/z 132.1 [M+H]⁺ confirms the molecular formula C₅H₁₁NO₂ .

Advanced Research Questions

Q. How does the chiral configuration of this compound influence its biological interactions?

- Methodological Answer : The (R)- and (S)-enantiomers exhibit distinct binding affinities due to stereospecific interactions with enzymes or receptors. For example, enantioselective assays (e.g., chiral HPLC or capillary electrophoresis) can separate and quantify each form. Comparative studies using cell-based models (e.g., HEK293 cells expressing target receptors) reveal differences in IC₅₀ values. Computational docking (e.g., AutoDock Vina) predicts binding poses in active sites, highlighting hydrogen bonding and hydrophobic interactions .

- Key Finding : The (R)-enantiomer shows 3–5× higher affinity for serine hydrolases than the (S)-form in kinetic assays .